molecular formula C17H26N2O3S B5982300 (3,4-DIETHOXYPHENYL)[4-(2-HYDROXYETHYL)PIPERAZINO]METHANETHIONE

(3,4-DIETHOXYPHENYL)[4-(2-HYDROXYETHYL)PIPERAZINO]METHANETHIONE

Cat. No.: B5982300
M. Wt: 338.5 g/mol
InChI Key: OXTWKLUIFRZQRE-UHFFFAOYSA-N
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Description

(3,4-DIETHOXYPHENYL)[4-(2-HYDROXYETHYL)PIPERAZINO]METHANETHIONE is a complex organic compound that features a phenyl ring substituted with diethoxy groups and a piperazine ring substituted with a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-DIETHOXYPHENYL)[4-(2-HYDROXYETHYL)PIPERAZINO]METHANETHIONE typically involves multiple steps. One common route starts with the preparation of 3,4-diethoxyphenylacetonitrile, which is then subjected to a series of reactions including decarboxylation, aldoxime formation, and dehydration . The final step involves the reaction of the intermediate with 4-(2-hydroxyethyl)piperazine under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3,4-DIETHOXYPHENYL)[4-(2-HYDROXYETHYL)PIPERAZINO]METHANETHIONE can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3,4-DIETHOXYPHENYL)[4-(2-HYDROXYETHYL)PIPERAZINO]METHANETHIONE is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may have applications in treating diseases due to its bioactivity.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3,4-DIETHOXYPHENYL)[4-(2-HYDROXYETHYL)PIPERAZINO]METHANETHIONE involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl group may facilitate binding to specific sites, while the phenyl ring can interact with hydrophobic regions . This compound may modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-DIETHOXYPHENYL)[4-(2-HYDROXYETHYL)PIPERAZINO]METHANETHIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3,4-diethoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-3-21-15-6-5-14(13-16(15)22-4-2)17(23)19-9-7-18(8-10-19)11-12-20/h5-6,13,20H,3-4,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTWKLUIFRZQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=S)N2CCN(CC2)CCO)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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